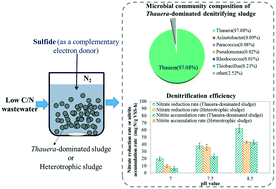Effects of sulfide on mixotrophic denitrification by Thauera-dominated denitrifying sludge†
Environmental Science: Water Research & Technology Pub Date: 2020-03-09 DOI: 10.1039/C9EW01014A
Abstract
Sulfide can be used as a complementary electron donor to enhance the denitrification efficiency when organic carbon is insufficient to reduce nitrate. However, sulfide is toxic to denitrifiers and may significantly reduce the denitrification efficiency. In this study, Thauera, well-known facultative denitrifiers, were successfully enriched in denitrifying sludge that was adapted to sulfide. The effects of sulfide on heterotrophic and autotrophic denitrification (mixotrophic denitrification) by the Thauera-dominated denitrifying sludge were investigated. The sludge was tolerant to the sulfide effects, and performed stably in mixotrophic nitrate reduction at a sulfide concentration of up to 72 mg S per L. The nitrate reduction rate reached 62.3 mg N per g VSS h−1. However, the nitrite reduction capacity of the sludge was low (up to 23.6 mg N per g VSS h−1). As a comparison, nitrate and nitrite reduction by the heterotrophic denitrifying sludge was significantly inhibited by sulfide, with 70% reduction. The sulfide inhibition of the denitrifying sludge was likely due to the toxicity of molecular hydrogen sulfide (H2Saq), because the inhibitory effects decreased at higher pH. Using a modified two-step denitrification model, the inhibitory effects of H2Saq on mixotrophic nitrate and nitrite reduction were well simulated. Cultivation of Thauera-dominated denitrifying sludge can improve nitrate reduction with sulfide effects, but nitrite accumulation should be considered when using sulfide as a complementary electron donor to treat wastewater with a low C/N ratio.


Recommended Literature
- [1] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [2] Ruthenium and osmium carbonyl clusters incorporating stannylene and stannyl ligands†
- [3] Electrospun nanofibers for manipulating soft tissue regeneration
- [4] Aligned macroporous monoliths with intrinsic microporosity via a frozen-solvent-templating approach†
- [5] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [6] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [7] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [8] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [9] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [10] Inside front cover

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 2857-97-8
-
Ethylenediamine dihydrochloride
CAS no.: 333-18-6
-
CAS no.: 2587-81-7
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 109-11-5
-
CAS no.: 2550-40-5
-
CAS no.: 3309-97-5









